Resveratrol-3-O-sulfate

Pharmacokinetics Bioavailability Clinical Pharmacology

Resveratrol-3-O-sulfate (R3S) is an organic sulfate and a primary Phase II metabolite of the dietary polyphenol trans-resveratrol. It is classified as a stilbenol and a xenobiotic metabolite.

Molecular Formula C14H12O6S
Molecular Weight 308.31 g/mol
CAS No. 553662-69-4
Cat. No. B1663147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameResveratrol-3-O-sulfate
CAS553662-69-4
Synonyms3,4',5-stilbenetriol
3,4',5-Trihydroxystilbene
3,5,4'-trihydroxystilbene
cis Resveratrol
cis-resveratrol
resveratrol
Resveratrol 3 sulfate
Resveratrol, (Z)-
resveratrol-3-sulfate
SRT 501
SRT-501
SRT501
trans Resveratrol
trans Resveratrol 3 O sulfate
trans-resveratrol
trans-resveratrol-3-O-sulfate
Molecular FormulaC14H12O6S
Molecular Weight308.31 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)O
InChIInChI=1S/C14H12O6S/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(8-11)20-21(17,18)19/h1-9,15-16H,(H,17,18,19)/b2-1+
InChIKeyDULQFFCIVGYOFH-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Resveratrol-3-O-sulfate (CAS 553662-69-4): Primary Human Metabolite and Reference Standard for Resveratrol Conjugate Research


Resveratrol-3-O-sulfate (R3S) is an organic sulfate and a primary Phase II metabolite of the dietary polyphenol trans-resveratrol [1]. It is classified as a stilbenol and a xenobiotic metabolite [1]. Following oral administration of resveratrol in humans, R3S is identified as a major circulating plasma metabolite, consistently present at concentrations that far exceed those of the parent compound [2]. This compound serves as a critical analytical reference standard for pharmacokinetic, bioavailability, and tissue distribution studies of resveratrol .

Why Resveratrol-3-O-sulfate is Not Interchangeable with Resveratrol Aglycone or Glucuronide Conjugates


Substituting Resveratrol-3-O-sulfate (R3S) with its parent compound trans-resveratrol or the structurally similar metabolite trans-resveratrol-3-O-glucuronide (R3G) is scientifically unjustifiable due to profound differences in systemic exposure, metabolic stability, tissue-specific accumulation, and distinct molecular targets. Pharmacokinetic studies in humans demonstrate that plasma AUC values for R3S are up to 20.3-fold higher than those of trans-resveratrol after oral administration, indicating a fundamentally different exposure profile [1]. Furthermore, the conversion of R3S back to the parent compound in vivo is minimal, accounting for only ~2% of total resveratrol species in plasma [2], confirming that R3S acts as a distinct, stable entity rather than a simple prodrug. Critically, R3S demonstrates a unique ability to bind the mitochondrial protein mitoNEET (IC50 = 3.36 µM), a target not engaged by trans-resveratrol or R3G, providing a specific molecular mechanism of action independent of the parent compound . These quantitative differences in pharmacokinetics, biotransformation, and target engagement preclude generic substitution.

Quantitative Evidence Guide for Differentiating Resveratrol-3-O-sulfate (CAS 553662-69-4)


Systemic Exposure: R3S Demonstrates >20-Fold Higher AUC than Parent Resveratrol in Humans

In a repeat-dose clinical study in healthy volunteers administered 0.5 to 5.0 g of resveratrol daily, the area under the plasma concentration-time curve (AUC) for Resveratrol-3-O-sulfate (R3S) dramatically exceeded that of the parent compound trans-resveratrol by up to 20.3-fold [1]. This establishes R3S, not resveratrol, as the predominant circulating species.

Pharmacokinetics Bioavailability Clinical Pharmacology

Distinct Metabolic Fate: Minimal In Vivo Conversion of R3S Back to Resveratrol

The potential for Resveratrol-3-O-sulfate to act as a prodrug and regenerate the parent compound in vivo is very limited. A study quantitating sulfate hydrolysis in mouse plasma showed that free resveratrol liberated from sulfates accounted for only ~2% of the total resveratrol species present [1]. This differentiates R3S from simple prodrugs and underscores its role as an independent, stable metabolite.

Metabolism Biotransformation Prodrug

Tissue Distribution: Quantifiable Accumulation of R3S in Human Ocular Tissues

R3S demonstrates a unique ability to penetrate and accumulate in human ocular tissues. In a clinical study of patients undergoing vitrectomy, the average concentration of Resveratrol-3-O-sulfate in the vitreous humor was quantified at 62.95 ± 41.97 nmol/L after oral administration of a resveratrol supplement [1]. This is in stark contrast to the parent compound, trans-resveratrol, whose concentration was near the limit of detection in the aqueous humor.

Tissue Distribution Ocular Pharmacology Bioanalysis

Unique Molecular Target Engagement: High-Affinity Binding to MitoNEET

Resveratrol-3-O-sulfate engages a specific molecular target not shared by the parent compound or other major metabolites. It displaces rosiglitazone from the outer mitochondrial protein mitoNEET with an IC50 of 3.36 µM for the human protein, demonstrating direct binding to the thiazolidine-2,4-dione (TZD) binding pocket . This activity represents a distinct pharmacological mechanism for R3S.

Target Engagement Mitochondrial Protein Binding Affinity

Enzymatic Synthesis: Defined Kinetics of Formation by Human SULT1A1

The formation of Resveratrol-3-O-sulfate (designated M1) in human liver cytosol is a well-characterized enzymatic reaction primarily catalyzed by the sulfotransferase SULT1A1 [1]. Kinetic analysis reveals an efficiency constant (Vmax/Km) of 1.63 ± 0.41 µL·min⁻¹·mg⁻¹ protein, which is approximately 40-fold greater than the efficiency for the formation of the alternative monosulfate metabolite trans-resveratrol-4'-O-sulfate (M2; Vmax/Km = 0.04 ± 0.01 µL·min⁻¹·mg⁻¹) [1].

Enzymology Phase II Metabolism Sulfotransferase

Best Research and Industrial Application Scenarios for Resveratrol-3-O-sulfate (CAS 553662-69-4)


Clinical and Preclinical Pharmacokinetic (PK) Studies of Resveratrol

Due to its status as a major circulating metabolite with an AUC up to 20.3-fold greater than the parent compound in humans [1], Resveratrol-3-O-sulfate is an indispensable analytical reference standard for developing and validating LC-MS/MS or HPLC-UV methods for the accurate quantitation of resveratrol and its metabolites in plasma, urine, and tissues. Its procurement is essential for generating robust and clinically relevant pharmacokinetic data.

Investigating the Direct Biological Activity of Resveratrol Metabolites

The minimal in vivo conversion back to resveratrol (~2% of total species) and its ability to bind mitoNEET (IC50 = 3.36 µM) position R3S as a distinct bioactive entity [2]. Researchers investigating the molecular mechanisms behind resveratrol's health effects should use purified R3S in cell-based assays (e.g., Caco-2 proliferation/apoptosis studies at 10-100 µM) to dissect the specific contributions of this metabolite versus the parent aglycone.

Ocular Pharmacology and Bioavailability Studies

For studies focused on the potential of dietary polyphenols to reach ocular tissues, Resveratrol-3-O-sulfate is the analytically relevant target. Its quantifiable presence in human vitreous humor (62.95 ± 41.97 nmol/L), in contrast to the nearly undetectable parent compound, makes it the biomarker of choice for assessing ocular bioavailability and tissue distribution following oral administration of resveratrol or resveratrol-containing supplements [3].

Enzymology of Phase II Metabolism and SULT1A1 Probe Development

The well-defined kinetic parameters for R3S formation by human SULT1A1 (Vmax/Km = 1.63 ± 0.41 µL·min⁻¹·mg⁻¹) provide a robust biochemical benchmark [4]. Researchers in drug metabolism and pharmacogenetics can use R3S formation rates in vitro (e.g., in liver cytosol or recombinant enzyme systems) to assess SULT1A1 enzyme activity, investigate the impact of genetic polymorphisms, or screen for drug-drug interactions involving this critical Phase II enzyme.

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